1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a urea moiety substituted with a 2,4-difluorophenyl group and a 3-hydroxybutyl group
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-hydroxybutyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with molecular targets such as enzymes or receptors. The 2,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the 3-hydroxybutyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea include:
1-(2,4-Difluorophenyl)-3-(3-hydroxypropyl)urea: Differing by one carbon in the hydroxyalkyl chain.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)thiourea: Featuring a sulfur atom in place of the oxygen in the urea moiety.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)carbamate: With a carbamate group instead of the urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and binding properties compared to its analogs .
Properties
Molecular Formula |
C11H14F2N2O2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-hydroxybutyl)urea |
InChI |
InChI=1S/C11H14F2N2O2/c1-7(16)4-5-14-11(17)15-10-3-2-8(12)6-9(10)13/h2-3,6-7,16H,4-5H2,1H3,(H2,14,15,17) |
InChI Key |
WMDQXPFCUTUQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)NC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
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